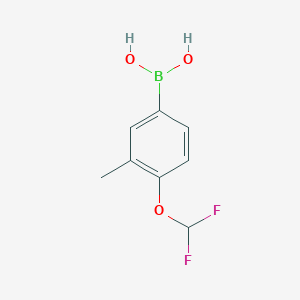

4-Difluoromethoxy-3-methyl-benzeneboronic acid

Descripción

4-Difluoromethoxy-3-methyl-benzeneboronic acid (CAS No. 958451-72-4) is a boronic acid derivative featuring a difluoromethoxy group at the 4-position and a methyl group at the 3-position of the benzene ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are critical in pharmaceuticals and materials science. This compound’s unique substitution pattern enhances its reactivity and stability compared to simpler arylboronic acids, making it valuable in organic synthesis .

Propiedades

IUPAC Name |

[4-(difluoromethoxy)-3-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF2O3/c1-5-4-6(9(12)13)2-3-7(5)14-8(10)11/h2-4,8,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSXGLPRKOFDNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669676 | |

| Record name | [4-(Difluoromethoxy)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

958451-72-4 | |

| Record name | B-[4-(Difluoromethoxy)-3-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958451-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Difluoromethoxy)-3-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of Related Compounds

While specific literature on 4-Difluoromethoxy-3-methyl-benzeneboronic acid might be limited, related compounds can provide insights into potential synthesis routes.

4-Difluoromethoxy-aniline synthesis involves reacting 4-nitrophenol with sodium hydroxide and difluorochloromethane, followed by reduction to form the aniline. This method could be adapted for boronic acid synthesis by incorporating a boronic acid functional group.

4-Hydroxymethylphenylboronic acid is synthesized using palladium-catalyzed reactions, which can be a model for incorporating other functional groups like difluoromethoxy.

Reaction Conditions and Reagents

The synthesis of boronic acids often involves palladium-catalyzed cross-coupling reactions. For This compound , potential reagents and conditions could include:

| Reagent/Condition | Role |

|---|---|

| Palladium Catalyst | Facilitates cross-coupling reactions |

| Base (e.g., K2CO3) | Enhances reactivity of boronic acid |

| Solvent (e.g., DMF/THF) | Dissolves reactants and catalyst |

| Temperature (e.g., 90°C) | Optimizes reaction rate |

Challenges and Considerations

- Stability of Difluoromethoxy Group : This group can be sensitive to certain reaction conditions, requiring careful choice of solvents and temperatures.

- Purity and Yield : Ensuring high purity and yield may necessitate optimization of reaction conditions and purification methods.

Data Tables

Table 1: Potential Synthesis Route for this compound

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Introduction of Difluoromethoxy Group | Alkaline conditions, difluorochloromethane |

| 2 | Reduction to Aniline | Hydrazine, water |

| 3 | Boronic Acid Formation | Borane or boronic acid precursor |

Table 2: Reagents and Conditions for Boronic Acid Synthesis

| Reagent/Condition | Role |

|---|---|

| Palladium Catalyst | Facilitates cross-coupling reactions |

| Base (e.g., K2CO3) | Enhances reactivity of boronic acid |

| Solvent (e.g., DMF/THF) | Dissolves reactants and catalyst |

| Temperature (e.g., 90°C) | Optimizes reaction rate |

Análisis De Reacciones Químicas

4-Difluoromethoxy-3-methyl-benzeneboronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The difluoromethoxy and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Suzuki-Miyaura Coupling: This is a common reaction for boronic acids, where the compound can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1. Role as a Pharmaceutical Intermediate

4-Difluoromethoxy-3-methyl-benzeneboronic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its boronic acid moiety allows for the formation of covalent bonds with biological targets, making it useful in the development of drugs aimed at treating diseases such as cancer and diabetes. For instance, boronic acids are known to inhibit proteasomes, which play a crucial role in protein degradation pathways relevant to cancer progression .

1.2. Inhibitors of Enzymatic Activity

This compound has been investigated for its potential as an inhibitor of certain enzymes, including proteases and kinases. The ability to form reversible covalent bonds with target proteins enhances its efficacy as a therapeutic agent. Studies have shown that derivatives of boronic acids can effectively inhibit the activity of enzymes involved in tumor growth and metastasis .

Organic Synthesis

2.1. Suzuki-Miyaura Coupling Reactions

this compound is frequently utilized in Suzuki-Miyaura coupling reactions, which are pivotal for the formation of carbon-carbon bonds in organic synthesis. This reaction is particularly valuable for constructing complex organic molecules found in pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group enhances the reactivity and selectivity of the coupling process .

2.2. Synthesis of Functionalized Aromatics

The compound can also be employed in the synthesis of functionalized aromatic compounds through various cross-coupling reactions, expanding the toolbox available for chemists working on synthesizing new materials or biologically active compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Difluoromethoxy-3-methyl-benzeneboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical and biological applications. The difluoromethoxy group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-difluoromethoxy-3-methyl-benzeneboronic acid and related boronic acids:

Actividad Biológica

4-Difluoromethoxy-3-methyl-benzeneboronic acid (CAS No. 958451-72-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its difluoromethoxy and methyl substituents on the benzene ring, which may influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₈H₉BF₂O₃

- Molecular Weight : 201.96 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can affect enzyme activity and signal transduction pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. For instance, it has been evaluated for its effects on various cancer cell lines, demonstrating significant antiproliferative activity.

Antimicrobial Activity

The compound has also shown promising results in inhibiting the growth of specific pathogens:

| Pathogen | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Escherichia coli | 14 | |

| Staphylococcus aureus | 10 | |

| Klebsiella pneumoniae | 12 |

Case Studies

- In Vitro Studies on Cancer Cells : A study conducted by Nigro et al. demonstrated that this compound effectively inhibited cell proliferation in MCF-7 and A549 cell lines, suggesting its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Research published in the Journal of Antimicrobial Chemotherapy indicated that this compound exhibited significant antibacterial activity against multidrug-resistant strains of E. coli and S. aureus, highlighting its potential use in treating infections caused by resistant bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-difluoromethoxy-3-methyl-benzeneboronic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging boronic acid intermediates. Key steps include:

- Substrate preparation : Use fluorinated aromatic precursors (e.g., 4-(difluoromethoxy)-3-hydroxybenzaldehyde ) as starting materials.

- Borylation : Employ palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous dioxane under inert atmosphere (90°C, 24 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or HPLC (C18 columns, acetonitrile/water gradients) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoromethoxy δ ~120 ppm in ¹⁹F NMR; boronic acid B-OH peaks at δ 7–9 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) coupled with ESI-MS for molecular ion verification .

- Elemental analysis : Confirm %C, %H, %F, and %B (deviation <0.4% acceptable) .

Q. What are the stability considerations for storing and handling this compound?

- Storage : Store under inert gas (argon) at –20°C to prevent boronic acid dehydration. Avoid moisture and light .

- Decomposition risks : Hydrolysis to phenol derivatives occurs in aqueous solutions (pH >7); stabilize with 0.1 M HCl in short-term storage .

Q. How does the substituent pattern (difluoromethoxy and methyl groups) influence reactivity in cross-coupling reactions?

- Steric/electronic effects :

- Difluoromethoxy : Electron-withdrawing groups enhance electrophilicity at the boron center, improving coupling efficiency with aryl halides .

- Methyl group : Ortho-substitution introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for Suzuki-Miyaura reactions involving this compound?

- Troubleshooting strategies :

- Catalyst screening : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄ in DMF vs. dioxane .

- Base optimization : Test K₂CO₃ (polar aprotic solvents) vs. NaHCO₃ (biphasic systems) to mitigate boronic acid protodeboronation .

Q. What strategies are effective for designing derivatives of this compound to enhance biological activity or catalytic utility?

- Derivatization approaches :

- Fluorine substitution : Introduce trifluoromethyl groups (see 4-(trifluoromethoxy) analogs ) to improve metabolic stability.

- Boronic acid masking : Use pinacol ester protecting groups for in vivo applications (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) .

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic substitution reactions?

- Experimental design :

- Kinetic isotope effects : Compare reaction rates using deuterated solvents (D₂O vs. H₂O) to identify rate-limiting steps .

- DFT calculations : Model transition states to predict regioselectivity in aryl-aryl bond formation .

Q. What are the challenges in analyzing degradation products under physiological conditions?

- Degradation pathways :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.